

The Psychostimulant Profile of Levophacetoperane: A Technical Whitepaper

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Levophacetoperane hydrochloride

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Abstract

Levophacetoperane, the (R,R)-enantiomer of phacetoperane, is a psychostimulant compound that acts as a competitive norepinephrine and dopamine reuptake inhibitor. Structurally, it is the reverse ester of methylphenidate, a well-established treatment for Attention-Deficit/Hyperactivity Disorder (ADHD). This technical guide provides a comprehensive overview of the pharmacological profile of Levophacetoperane, summarizing its mechanism of action, and potential therapeutic applications. The document details experimental protocols for key in vitro and in vivo assays and presents available data in a structured format to facilitate further research and development.

Introduction

Levophacetoperane, also known as Lidépran, is a central nervous system (CNS) stimulant developed in the 1950s.[1] Historically, it has been used as an antidepressant and anorectic.[1] Its primary mechanism of action involves the competitive inhibition of both the norepinephrine transporter (NET) and the dopamine transporter (DAT), leading to increased synaptic concentrations of these key neurotransmitters.[1][2] This dual action on catecholaminergic systems underlies its psychostimulant effects. The active stereoisomer, Levophacetoperane, is the (R,R)-enantiomer of phacetoperane.[3] Recent research has renewed interest in Levophacetoperane as a potential therapeutic agent for ADHD.[4][5]

Pharmacological Profile

Mechanism of Action

Levophaceterane is a norepinephrine-dopamine reuptake inhibitor (NDRI).[2][6] By binding to and blocking the function of NET and DAT, it prevents the reuptake of norepinephrine and dopamine from the synaptic cleft back into the presynaptic neuron. This leads to an accumulation of these neurotransmitters in the synapse, thereby enhancing and prolonging their signaling to postsynaptic neurons.[6] This enhanced catecholaminergic neurotransmission in brain regions associated with attention, motivation, and executive function is believed to be the basis for its psychostimulant properties.[7]

In Vitro Pharmacology

Quantitative data on the binding affinity (Ki) and inhibitory concentration (IC50) of Levophaceterane for the dopamine and norepinephrine transporters are not extensively available in the public domain. The following table is structured to present such data once it becomes available.

Target	Parameter	Value	Species/Assay Conditions	Reference
Dopamine Transporter (DAT)	Ki	Data not available		
IC50	Data not available			
Norepinephrine Transporter (NET)	Ki	Data not available		
IC50	Data not available			

In Vivo Pharmacology & Pharmacokinetics

Detailed in vivo pharmacokinetic data for Levophaceterane, including C_{max}, T_{max}, half-life, and bioavailability, are not readily available in the reviewed literature. The table below is intended for the compilation of such data as it is published.

Species	Route of Administration	Dose	C _{max}	T _{max}	Half-life (t _{1/2})	Bioavailability (F)	Reference
Data not available							

Experimental Protocols

In Vitro Dopamine and Norepinephrine Reuptake Inhibition Assay (Synaptosome Preparation)

This protocol describes a general method for assessing the inhibitory activity of compounds like Levophaceterane on dopamine and norepinephrine uptake in rat brain synaptosomes.

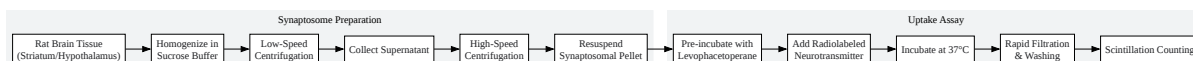
Materials:

- Rat brain tissue (striatum for DAT, hypothalamus or cortex for NET)
- Sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4)
- Krebs-Ringer buffer (containing appropriate salts, glucose, and pargyline)
- Radiolabeled dopamine (e.g., [³H]DA) or norepinephrine (e.g., [³H]NE)
- Test compound (Levophaceterane) at various concentrations
- Scintillation fluid and counter

Procedure:

- Synaptosome Preparation:

1. Dissect the desired brain region (e.g., striatum) on ice.
 2. Homogenize the tissue in ice-cold sucrose buffer.
 3. Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cell debris.
 4. Centrifuge the resulting supernatant at a higher speed (e.g., 20,000 x g for 20 minutes) to pellet the synaptosomes.
 5. Resuspend the synaptosomal pellet in Krebs-Ringer buffer.
- Uptake Assay:
 1. Pre-incubate aliquots of the synaptosomal preparation with various concentrations of Levophaceterane or vehicle control.
 2. Initiate the uptake reaction by adding the radiolabeled neurotransmitter ($[^3\text{H}]\text{DA}$ or $[^3\text{H}]\text{NE}$).
 3. Incubate for a short period (e.g., 5-10 minutes) at 37°C.
 4. Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.
 5. Measure the radioactivity retained on the filters using a scintillation counter.
 - Data Analysis:
 1. Determine the specific uptake by subtracting non-specific uptake (measured in the presence of a high concentration of a known inhibitor) from total uptake.
 2. Calculate the percent inhibition of specific uptake at each concentration of Levophaceterane.
 3. Determine the IC₅₀ value by non-linear regression analysis.



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Workflow for In Vitro Reuptake Inhibition Assay.

In Vivo Assessment of Locomotor Activity in Rats

This protocol outlines a general procedure to evaluate the psychostimulant effects of Levophaceterane by measuring locomotor activity in rats.

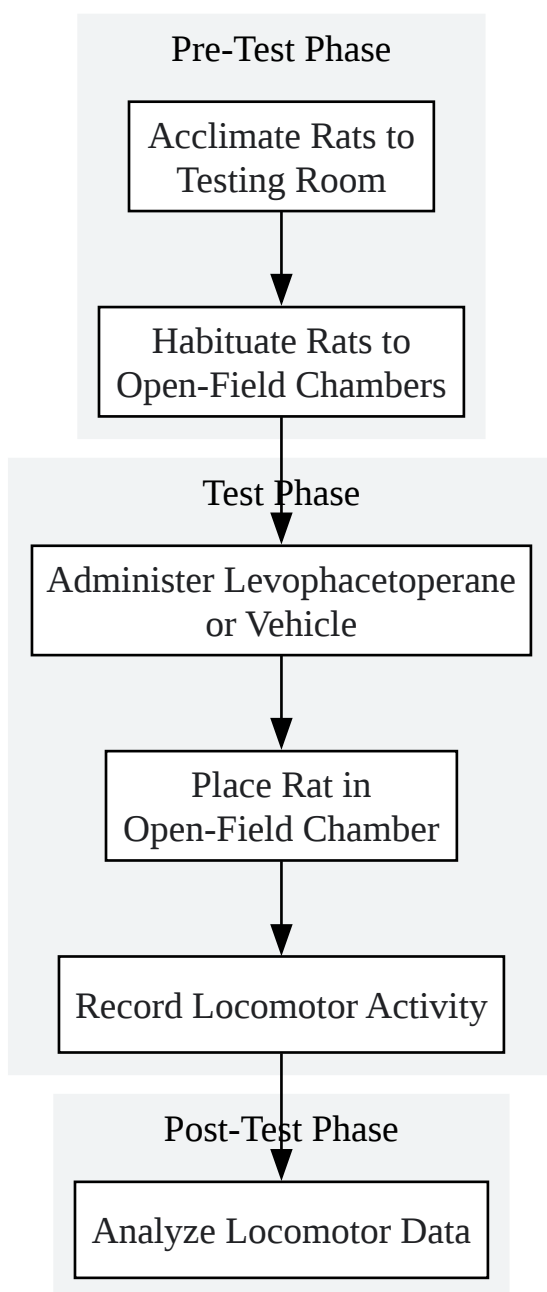
Materials:

- Male Wistar or Sprague-Dawley rats
- Open-field activity chambers equipped with infrared beams
- Test compound (Levophaceterane) at various doses
- Vehicle control (e.g., saline)

Procedure:

- Acclimation:
 1. House the rats in the testing room for at least one hour before the experiment to acclimate to the environment.
 2. Habituate the rats to the open-field chambers for a set period (e.g., 30-60 minutes) on one or more days prior to the test day.
- Test Day:

1. Administer Levophaceterane or vehicle control to the rats via the desired route (e.g., intraperitoneal injection).
 2. Immediately place each rat in the center of an open-field chamber.
 3. Record locomotor activity (e.g., distance traveled, rearing frequency, stereotypy counts) automatically using the infrared beam system for a specified duration (e.g., 60-120 minutes).
- Data Analysis:
 1. Analyze the locomotor activity data in time bins (e.g., 5-minute intervals) to observe the time course of the drug's effect.
 2. Compare the total locomotor activity between the different dose groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA).



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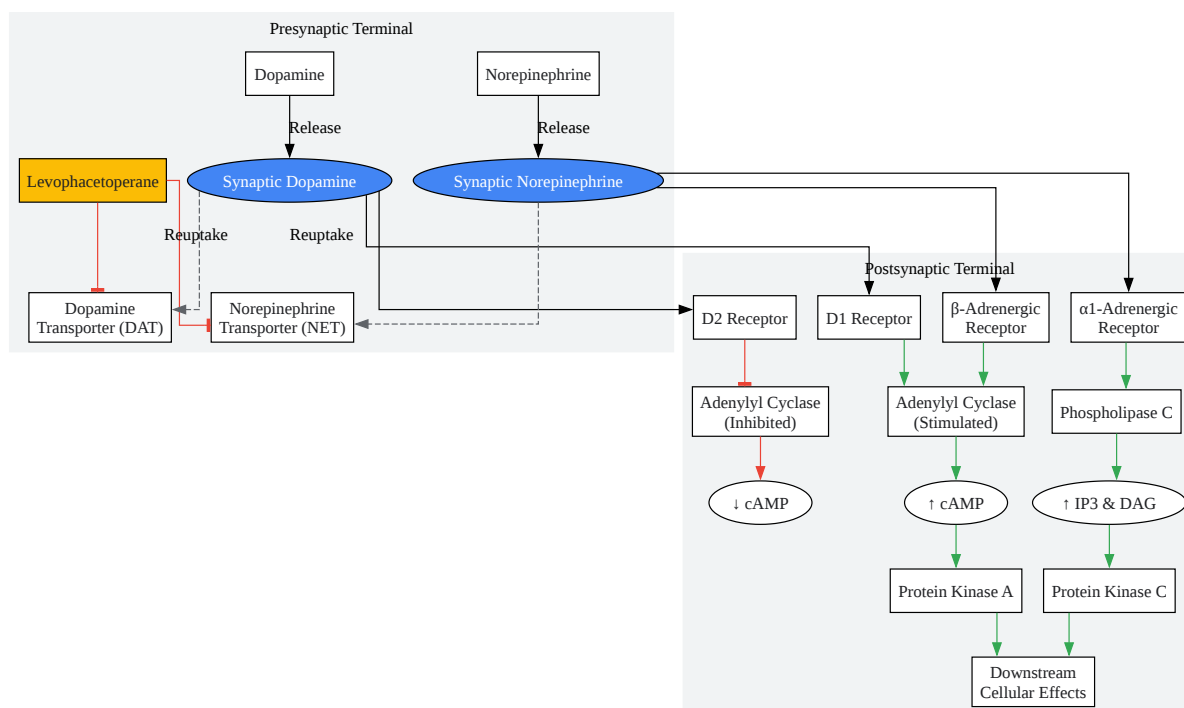
Workflow for In Vivo Locomotor Activity Assessment.

Signaling Pathways

As a dopamine-norepinephrine reuptake inhibitor, Levophacetoperane's primary effect is to increase the synaptic availability of these neurotransmitters. The downstream signaling cascades are complex and involve the activation of various postsynaptic receptors.

- Dopaminergic Signaling: Increased synaptic dopamine primarily acts on D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors.
 - D1-like receptor activation typically stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), influencing gene expression and neuronal plasticity.
 - D2-like receptor activation generally inhibits adenylyl cyclase, leading to a decrease in cAMP levels.
- Noradrenergic Signaling: Increased synaptic norepinephrine acts on α - and β -adrenergic receptors.
 - β -adrenergic receptor activation also stimulates adenylyl cyclase, increasing cAMP and activating PKA, similar to D1-like receptors.
 - α 1-adrenergic receptor activation stimulates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC).
 - α 2-adrenergic receptor activation inhibits adenylyl cyclase, reducing cAMP levels.

The interplay of these signaling pathways in different brain regions contributes to the overall psychostimulant effects of Levophacetoperane.



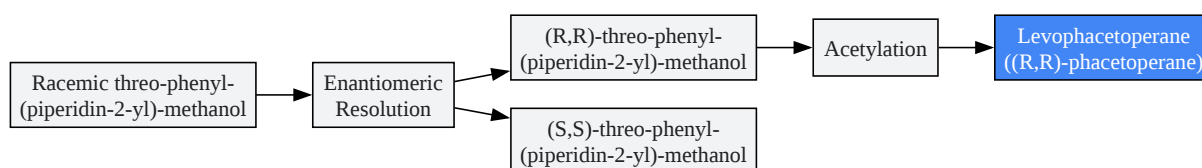
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Simplified Signaling Cascade of Levophacetoperane.

Synthesis

Levophacetoperane is the (R,R)-enantiomer of α -phenyl-2-piperidinemethanol acetate. The synthesis of phacetoperane and its individual enantiomers can be achieved through various routes. One common approach involves the resolution of racemic threo-phenyl-(piperidin-2-yl)-methanol, followed by acetylation of the desired (R,R)-enantiomer.[3]

A detailed, step-by-step synthesis protocol for Levophacetoperane is not publicly available. The following diagram illustrates a generalized synthetic relationship.



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General Synthetic Pathway to Levophacetoperane.

Clinical Development and Safety

Levophacetoperane has been investigated for its potential in treating ADHD.[4][5] Clinical data suggests that it is generally well-tolerated with fewer side effects compared to other stimulants. [4]

A comprehensive summary of clinical trial data, including safety and tolerability, is necessary for a complete profile. The following table is a template for organizing such data.

Phase	Indication	Number of Patients	Dosage	Key Findings	Adverse Events	Reference
Data not available						

Conclusion

Levophacetoperane is a psychostimulant with a well-defined mechanism of action as a norepinephrine-dopamine reuptake inhibitor. Its pharmacological profile suggests potential therapeutic benefits, particularly in the treatment of ADHD. However, a significant gap exists in the publicly available quantitative data regarding its binding affinities, inhibitory concentrations, and in vivo pharmacokinetics. Further research and publication of these critical data points are essential for a complete understanding of its pharmacological profile and to guide future drug development efforts. The experimental protocols and data structures provided in this whitepaper offer a framework for the systematic investigation and reporting of Levophacetoperane's properties.

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- To cite this document: BenchChem. [The Psychostimulant Profile of Levophacetoperane: A Technical Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15620750#pharmacological-profile-of-levophacetoperane-as-a-psychostimulant]

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